molecular formula C11H17N B3145403 3-Pentylaniline CAS No. 57335-98-5

3-Pentylaniline

Cat. No.: B3145403
CAS No.: 57335-98-5
M. Wt: 163.26 g/mol
InChI Key: OGCDCBFCCFJKTK-UHFFFAOYSA-N
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Description

3-Pentylaniline, also known as 3-(Pentylamino)benzene, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline where the amino group is substituted with a pentyl group at the meta position. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

3-Pentylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with pentyl halides under basic conditions. Another method is the reduction of 3-nitropentylbenzene using hydrogen in the presence of a palladium catalyst. Industrial production methods often involve these reactions on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

3-Pentylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to products like halogenated or nitrated derivatives. Common reagents include halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid).

Scientific Research Applications

3-Pentylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

3-Pentylaniline can be compared with other aniline derivatives such as 4-Pentylaniline and 2-Pentylaniline. While all these compounds share a similar core structure, the position of the pentyl group affects their chemical reactivity and physical properties. For example, 4-Pentylaniline may have different substitution patterns and reactivity compared to this compound, making it suitable for different applications.

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of numerous products. Understanding its properties and applications can lead to the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-pentylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCDCBFCCFJKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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